molecular formula C9H10FNO4S B13522570 Ethyl 4-fluoro-3-sulfamoylbenzoate

Ethyl 4-fluoro-3-sulfamoylbenzoate

Cat. No.: B13522570
M. Wt: 247.25 g/mol
InChI Key: PHRTWVKBIZUKOX-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-sulfamoylbenzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a fluorine atom at the 4-position and a sulfamoyl group at the 3-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-sulfamoylbenzoate typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfamoyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and sulfonating agents like chlorosulfonic acid for the sulfonation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-sulfamoylbenzoate and its derivatives involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The sulfamoyl group interacts with the active site of the enzyme, forming hydrogen bonds with key residues, thereby inhibiting its activity. This inhibition leads to a decrease in the production of deoxynucleotide triphosphates, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives such as:

  • 4-chloro-3-sulfamoylbenzoic acid
  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzoate ring. The presence of different substituents can influence their binding affinity to molecular targets and their pharmacological profiles .

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-sulfamoylbenzoate

InChI

InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

PHRTWVKBIZUKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N

Origin of Product

United States

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